5-Tetracenecarboxylic acid
CAS No.: 858455-70-6
Cat. No.: VC2885709
Molecular Formula: C19H12O2
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858455-70-6 |
|---|---|
| Molecular Formula | C19H12O2 |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | tetracene-5-carboxylic acid |
| Standard InChI | InChI=1S/C19H12O2/c20-19(21)18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-11H,(H,20,21) |
| Standard InChI Key | OEGYGYSSZOFILE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3C(=O)O |
Introduction
Chemical Structure and Properties
5-Tetracenecarboxylic acid belongs to the class of polycyclic aromatic hydrocarbons (PAHs), characterized by a molecular formula of C19H12O2 and a molecular weight of 272.3 g/mol. The compound features a tetracene backbone (four linearly-fused benzene rings) with a carboxylic acid functional group attached at the fifth position. This structural arrangement creates a molecule with unique electronic and chemical properties.
Molecular Structure
The tetracene core consists of four benzene rings fused in a linear arrangement, creating an extended π-conjugated system. The carboxylic acid group (-COOH) at position 5 significantly alters the electronic properties of the parent tetracene molecule. The presence of this functional group introduces asymmetry to the molecule and provides a reactive site for further chemical modifications.
Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H12O2 |
| Molecular Weight | 272.3 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility | Limited in water; soluble in organic solvents |
| CAS Number | 858455-70-6 |
| Typical Commercial Purity | ≥95% |
The compound exhibits limited water solubility due to its hydrophobic tetracene backbone, but the carboxylic acid group enhances its solubility in polar organic solvents compared to unsubstituted tetracene. This balance between hydrophobic and hydrophilic properties makes it valuable for various research applications where controlled solubility is advantageous.
Synthesis Methods
The synthesis of 5-Tetracenecarboxylic acid and related tetracene derivatives has been an area of significant research interest. Several methodologies have been developed to produce these compounds efficiently and with high purity.
Palladium-Catalyzed Synthesis
One established approach for synthesizing tetracene derivatives involves palladium-catalyzed reactions. A notable method starts with ortho-phthalaldehyde compounds and aryl acetylene, which undergo addition reactions with alkynyllithium reagents to form bispropargyl carbonate intermediates . These intermediates subsequently undergo palladium-catalyzed coupling with organic boronic acids to generate tetracene structures in good to excellent yields .
The general reaction sequence can be represented as:
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Addition of alkynyllithium to ortho-phthalaldehyde
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Formation of bispropargyl carbonate intermediates
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Palladium-catalyzed coupling with boronic acids
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Formation of the tetracene core structure
This methodology offers several advantages, including:
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Use of readily available starting materials
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Mild reaction conditions
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Simple operational procedures
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High yields
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One-pot synthesis capability
Desilylation Chemistry
Another synthetic approach involves desilylation chemistry, as demonstrated in the synthesis of related tetracene derivatives. For example, 5,12-bis-carboxylic acid tetracene derivatives have been synthesized from 5,12-bis((trimethylsilyl)ethynyl-tetracene) (TMS-Tc) using cesium fluoride in the presence of carbon dioxide .
In this approach, fluoride acts as a desilylating agent for the trimethylsilyl group, generating an acetylide intermediate that undergoes nucleophilic addition to CO2 to form a carboxylate-capped ethynyl tetracene derivative . This methodology is particularly effective for creating symmetrically derivatized tetracene compounds, as the reaction:
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Can be performed at room temperature
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Completes within 3 hours under a CO2 atmosphere
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Utilizes the acetylide anion as an effective nucleophile
While this specific method was reported for the synthesis of 5,12-disubstituted tetracenes, similar principles could be applied to the synthesis of 5-Tetracenecarboxylic acid with appropriate modifications to the reaction conditions and substrates.
Research Applications
5-Tetracenecarboxylic acid has demonstrated potential across multiple research domains, with particular promise in organic electronics, medicinal chemistry, and photophysics.
Organic Electronics and Materials Science
The extended π-conjugated system of the tetracene backbone makes 5-Tetracenecarboxylic acid a candidate for applications in organic electronics. The compound's ability to participate in energy transfer processes has sparked interest in its potential use in:
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Organic semiconductors
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Light-emitting diodes (OLEDs)
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Photovoltaic cells
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Molecular electronics
The carboxylic acid functional group provides an anchoring point for attachment to surfaces or integration into more complex molecular architectures, facilitating the development of novel electronic materials with tailored properties.
Medicinal Chemistry and Drug Discovery
The aromatic structure of 5-Tetracenecarboxylic acid enables interactions with various biological targets, suggesting potential applications in drug discovery. Current research explores:
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Development of novel therapeutic agents
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Investigation of interactions with specific enzymes
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Potential applications in treating cancer and neurodegenerative disorders
The carboxylic acid moiety can participate in various biochemical reactions, including enzyme catalysis and molecular recognition processes, further expanding its potential in biomedical research.
Synthetic Building Block
5-Tetracenecarboxylic acid serves as a valuable building block in organic synthesis. The carboxylic acid group allows for further chemical modifications through:
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Esterification
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Amide formation
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Reduction to alcohols
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Conversion to acid chlorides for subsequent transformations
These modifications enable the creation of complex organic molecules with tailored functionalities for specific applications in materials science, medicinal chemistry, and other fields.
Photophysical Properties and Energy Transfer
The photophysical characteristics of 5-Tetracenecarboxylic acid and related tetracene derivatives have attracted considerable research attention due to their potential applications in light-harvesting and energy conversion systems.
Absorption and Emission Characteristics
Tetracene derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum, with characteristic bands attributed to π-π* transitions. The carboxylic acid substituent in 5-Tetracenecarboxylic acid modifies these absorption properties relative to unsubstituted tetracene.
Research on related tetracene compounds has demonstrated that:
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The addition of functional groups to the tetracene core can shift absorption maxima
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Carboxylic acid groups specifically can influence the photophysical properties through electronic effects and by facilitating intermolecular interactions
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These compounds often display concentration-dependent spectral changes due to aggregate formation
Energy Transfer Mechanisms
A significant aspect of 5-Tetracenecarboxylic acid research involves its role in energy transfer processes. Studies on related tetracene derivatives have revealed that these compounds can:
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Function as triplet energy acceptors
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Participate in singlet fission processes
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Form excimers (excited dimers) that modify energy transfer pathways
For example, research on tetracene bis-carboxylic acid derivatives has demonstrated that these compounds can form aggregates that significantly influence their excited-state behavior . As concentration increases, these aggregates can form excimers and new mixed-state species with charge-transfer (CT) and correlated triplet pair (TT) character .
Influence of Molecular Aggregation
The carboxylic acid group in 5-Tetracenecarboxylic acid can drive molecular aggregation through hydrogen bonding interactions. Studies on related compounds have shown that:
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Cofacial arrangements of tetracene units are often the most stable aggregate structures
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These aggregates display broadened ground-state absorption spectra
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New near-UV transitions associated with charge transfer between molecular subunits can emerge in these aggregate structures
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The hydrogen bonding between carboxylic acid groups can disrupt hydrogen bonding with solvent, producing unique dimer-like behavior
These findings suggest that controlling aggregate formation in 5-Tetracenecarboxylic acid solutions could provide new avenues for manipulating its photophysical properties and energy transfer capabilities .
Comparative Analysis with Related Compounds
Understanding the properties of 5-Tetracenecarboxylic acid benefits from comparison with related tetracene derivatives that have been more extensively studied.
Comparison with Disubstituted Tetracene Derivatives
The 5,12-disubstituted tetracene derivatives (Tc-DA and Tc-DE) have been shown to exhibit different aggregation behaviors due to the positioning and nature of their functional groups . While Tc-DA forms hydrogen-bonded aggregates that favor excimer formation, Tc-DE lacks this capability and demonstrates different excited-state behaviors .
By analogy, 5-Tetracenecarboxylic acid would be expected to show intermediate behavior, with its single carboxylic acid group offering some hydrogen bonding capability but less extensive aggregation than its disubstituted counterparts.
Structure-Property Relationships
Research on tetracene derivatives has established several structure-property relationships that likely apply to 5-Tetracenecarboxylic acid:
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The position of substitution on the tetracene core significantly influences electronic properties
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The nature of the substituent (acid vs. ester) affects solubility, aggregation behavior, and photophysical properties
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Hydrogen bonding capabilities directly impact molecular organization and excited-state dynamics
These relationships provide a framework for predicting and understanding the behavior of 5-Tetracenecarboxylic acid in various applications.
Current Research Directions and Future Prospects
Research on 5-Tetracenecarboxylic acid and related tetracene derivatives continues to expand in several promising directions.
Materials Science Applications
Current research focuses on:
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Developing new organic electronic materials with improved performance
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Creating novel light-harvesting systems that utilize the unique photophysical properties of tetracene derivatives
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Exploring surface modification strategies using the carboxylic acid functionality
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Investigating supramolecular assemblies based on hydrogen bonding interactions
Biomedical Research
In the biomedical field, ongoing investigations include:
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Screening for biological activity against various targets
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Developing fluorescent probes for bio-imaging applications
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Exploring potential therapeutic applications in cancer and neurodegenerative disorders
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Studying structure-activity relationships to guide the design of more effective derivatives
Synthetic Methodology Development
Future research in synthetic chemistry may focus on:
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Developing more efficient and selective methods for introducing the carboxylic acid group at specific positions of the tetracene core
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Creating libraries of tetracene derivatives with varied substitution patterns
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Exploring green chemistry approaches to tetracene synthesis
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Investigating new catalytic systems for the formation of functionalized tetracenes
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